{[(4-nitrophenyl)amino]methylene}malononitrile
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Overview
Description
{(4-nitrophenyl)amino]methylene}malononitrile, commonly known as NPM, is a yellow crystalline compound that has gained significant attention in the scientific community due to its unique properties. NPM has been extensively studied for its potential applications in various fields, including medicine, materials science, and catalysis.
Mechanism of Action
The mechanism of action of NPM is not fully understood. However, studies have suggested that NPM may induce apoptosis in cancer cells through the activation of caspases. Additionally, NPM may inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that NPM can induce apoptosis in cancer cells and inhibit the growth of bacteria. However, the biochemical and physiological effects of NPM on humans are not fully understood. Further studies are needed to determine the potential toxicity and side effects of NPM.
Advantages and Limitations for Lab Experiments
The synthesis of NPM is relatively straightforward and can be performed in a laboratory setting. Additionally, NPM has shown potential applications in various fields, including medicine, materials science, and catalysis. However, the potential toxicity and side effects of NPM on humans are not fully understood. Further studies are needed to determine the safety and efficacy of NPM.
List of
Future Directions
1. Further studies are needed to determine the potential toxicity and side effects of NPM on humans.
2. Studies are needed to determine the optimal dosage and administration route of NPM for cancer treatment.
3. Further studies are needed to determine the mechanism of action of NPM.
4. Studies are needed to determine the potential applications of NPM in the field of catalysis.
5. Further studies are needed to optimize the synthesis method of NPM.
6. Studies are needed to determine the potential applications of NPM in the field of materials science.
Synthesis Methods
NPM can be synthesized through the reaction between 4-nitroaniline and malononitrile in the presence of a catalyst. The reaction proceeds through a condensation reaction, and the resulting product is a yellow crystalline solid. The synthesis of NPM is relatively straightforward and can be performed in a laboratory setting.
Scientific Research Applications
NPM has been extensively studied for its potential applications in various fields. In the field of medicine, NPM has been shown to possess anticancer properties. Studies have demonstrated that NPM can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, NPM has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In the field of materials science, NPM has been used as a building block for the synthesis of various materials. For example, NPM has been used to synthesize metal-organic frameworks (MOFs) that possess unique properties, such as high surface area and selectivity. NPM has also been used to synthesize fluorescent materials that have potential applications in sensors and imaging.
In the field of catalysis, NPM has been used as a catalyst for various reactions. For example, NPM has been used as a catalyst for the synthesis of pyrroles and pyridines. NPM has also been used as a catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide.
properties
IUPAC Name |
2-[(4-nitroanilino)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-5-8(6-12)7-13-9-1-3-10(4-2-9)14(15)16/h1-4,7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRSMDNLVOYORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitroanilino)methylidene]propanedinitrile |
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